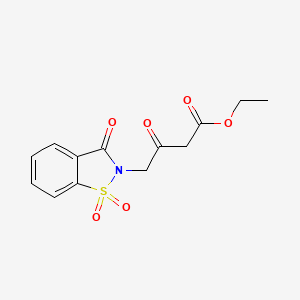

Ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

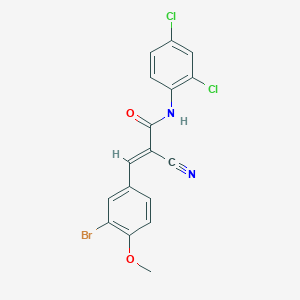

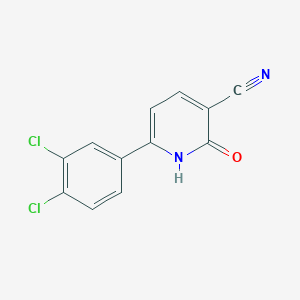

Ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate is a compound that belongs to the class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . It has a molecular formula of C3H4N2S . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring has various functional groups attached to it, which are responsible for its activity .Scientific Research Applications

Synthetic Applications and Mechanistic Insights

Synthesis of Heterocyclic Compounds : Research on related benzothiazolyl derivatives demonstrates their utility in synthesizing various heterocyclic scaffolds. For example, compounds like Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate serve as precursors in the synthesis of benzisothiazoles and their derivatives, showcasing the role of such compounds in generating biologically active molecules through heterocyclization reactions (Carrington et al., 1972).

Protoporphyrinogen Oxidase Inhibitors : Benzothiazole analogues have been designed and synthesized for bioactivity evaluation, with some compounds demonstrating significant inhibitory activity against protoporphyrinogen oxidase (PPO), a target for herbicidal activity. This research showcases the potential of benzothiazolyl derivatives in agricultural applications (Jiang et al., 2010).

Antimicrobial Activity : Arylazopyrazole and pyrimidone compounds featuring benzothiazolyl units have shown antimicrobial properties, further highlighting the versatility of benzothiazolyl derivatives in developing new therapeutic agents (Sarvaiya et al., 2019).

Material Science : Studies on the thermal and thermo-oxidative degradation of polymers like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) offer insights into the stability and degradation pathways of polyesters, relevant for material science and recycling efforts (Botelho et al., 2001).

Future Directions

The future directions for research on Ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable insights .

properties

IUPAC Name |

ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6S/c1-2-20-12(16)7-9(15)8-14-13(17)10-5-3-4-6-11(10)21(14,18)19/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZENDRQFWGLDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)

![(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B2641051.png)

![2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641056.png)

![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)

![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)